

Unveiling the Intricacies of 2-Phenylbenzimidazole: A Technical Guide to its Crystal Structure

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Compound of Interest

Compound Name: 2-Phenylbenzimidazole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic analysis of **2-phenylbenzimidazole**, a key heterocyclic scaffold in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular geometry, crystal packing, and the experimental protocols for its characterization, serving as a vital resource for researchers engaged in drug design and the development of novel organic materials.

Molecular Structure and Conformation

2-Phenylbenzimidazole ($C_{13}H_{10}N_2$) is a planar molecule consisting of a benzimidazole ring system linked to a phenyl group at the 2-position. The crystal structure reveals a fascinating aspect of its solid-state conformation: a one-dimensional incommensurate modulated structure. This indicates a periodic deviation from the average crystal lattice, primarily driven by a torsional modulation between the benzimidazole and phenyl rings.

The structure was resolved and refined using the superspace formalism, fitting into the $(3 + 1)$ D superspace group $C2/c(0b0)s0$ with a modulation wave-vector $q = 0.368b^*$.^[1] This modulation signifies a continuous variation in the torsion angle along the crystal lattice, a feature of significant interest in understanding the subtle intermolecular interactions that govern the solid-state properties of organic molecules.

Crystallographic Data

The crystallographic parameters for the average structure of **2-phenylbenzimidazole** are summarized in the table below. This quantitative data is essential for computational modeling, polymorph screening, and understanding the structure-property relationships of **2-phenylbenzimidazole** and its derivatives.

Parameter	Value
Chemical Formula	C ₁₃ H ₁₀ N ₂
Formula Weight	194.24 g/mol
Crystal System	Monoclinic
Space Group	C2/c
a	18.134(3) Å
b	10.158(2) Å
c	5.719(1) Å
α	90°
β	100.28(2)°
γ	90°
Volume	1035.7(3) Å ³
Z	4
Density (calculated)	1.244 g/cm ³
Modulation Wave-vector (q)	0.368b*

Experimental Protocols

Synthesis of 2-Phenylbenzimidazole

A common and efficient method for the synthesis of **2-phenylbenzimidazole** involves the condensation of o-phenylenediamine with benzoic acid.

Workflow for the Synthesis of **2-Phenylbenzimidazole**

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Caption: A generalized workflow for the synthesis of **2-phenylbenzimidazole**.

Detailed Protocol:

- **Reaction Setup:** In a round-bottom flask, combine o-phenylenediamine (1 molar equivalent) and benzoic acid (1 molar equivalent).
- **Solvent/Catalyst:** Add a suitable acidic catalyst and solvent, such as polyphosphoric acid (PPA) or 4M hydrochloric acid.
- **Heating:** Heat the reaction mixture at a temperature ranging from 150°C to 250°C for several hours. The optimal temperature and reaction time may vary depending on the chosen catalyst.
- **Work-up:** After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.
- **Isolation and Purification:** Collect the crude product by filtration, wash it with water, and then recrystallize from a suitable solvent system, such as an ethanol/water mixture, to obtain pure crystals of **2-phenylbenzimidazole**.

Single Crystal Growth

Obtaining high-quality single crystals is paramount for accurate X-ray diffraction analysis.

Protocol for Crystal Growth:

Slow evaporation of a saturated solution of **2-phenylbenzimidazole** in a suitable solvent is a common method for growing single crystals.

- Solvent Selection: Dissolve the purified **2-phenylbenzimidazole** in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at an elevated temperature to create a saturated solution.
- Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days to weeks.
- Crystal Harvesting: Carefully harvest the well-formed single crystals from the solution.

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Experimental Workflow for SC-XRD



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Caption: A standard workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement:

A selected single crystal is mounted on a goniometer and placed in a diffractometer. X-ray diffraction data is collected, typically at a controlled temperature. The collected data is then processed, and the structure is solved using direct methods or Patterson methods. The structural model is subsequently refined using full-matrix least-squares on F^2 . For the case of **2-phenylbenzimidazole**, the refinement was performed using a molecular model with two rigid-body parts to accurately describe the incommensurate modulation.^[1]

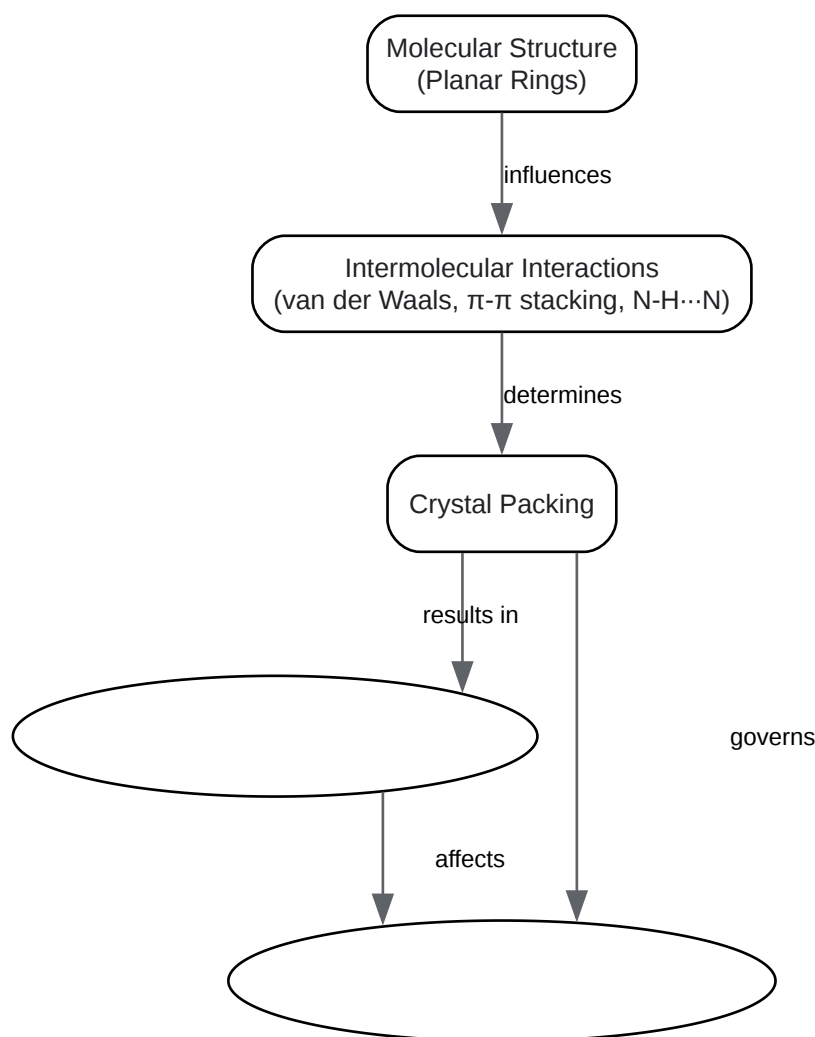
Molecular Packing and Intermolecular Interactions

The crystal packing of **2-phenylbenzimidazole** is characterized by a network of intermolecular interactions that stabilize the crystal lattice. The incommensurate modulation arises from a delicate balance of these forces, particularly van der Waals interactions and potential weak N-

H...N hydrogen bonds. The planarity of the benzimidazole and phenyl rings also facilitates π - π stacking interactions, which play a crucial role in the overall packing arrangement.

Understanding these interactions is fundamental for predicting the physical properties of the material and for designing new crystal forms with tailored characteristics.

Logical Relationship of Structural Features



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Caption: Relationship between molecular features and solid-state properties.

This technical guide provides a foundational understanding of the crystal structure of **2-phenylbenzimidazole**. The detailed crystallographic data and experimental protocols serve as

a valuable resource for researchers in the fields of medicinal chemistry, materials science, and crystallography, enabling further exploration and application of this important molecular entity.

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References

- 1. researchgate.net [researchgate.net]
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